2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one
CAS No.:
Cat. No.: VC20157417
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one -](/images/structure/VC20157417.png)
Specification
Molecular Formula | C7H11N3O |
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Molecular Weight | 153.18 g/mol |
IUPAC Name | 2-methyl-4,5,6,7-tetrahydro-3aH-pyrazolo[4,3-c]pyridin-3-one |
Standard InChI | InChI=1S/C7H11N3O/c1-10-7(11)5-4-8-3-2-6(5)9-10/h5,8H,2-4H2,1H3 |
Standard InChI Key | VSRNSDKJVQTSIU-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=O)C2CNCCC2=N1 |
Introduction
Chemical Structure and Nomenclature
Systematic Characterization
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one belongs to the class of bicyclic heterocycles, featuring a pyrazole ring fused to a tetrahydropyridine moiety. The pyridine ring is partially saturated, with hydrogenation at positions 4, 5, 6, and 7, while the pyrazole ring retains aromaticity. The ketone group at position 3 introduces polarity and potential hydrogen-bonding interactions, which are critical for biological activity .
Table 1: Core Structural Features
Feature | Description |
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Parent system | Pyrazolo[4,3-c]pyridine |
Substituents | Methyl group at position 2; ketone at position 3 |
Ring saturation | Pyridine ring partially saturated (4,5,6,7-tetrahydro) |
Molecular formula (inferred) | C₇H₉N₃O |
Molecular weight (calculated) | 151.17 g/mol |
The IUPAC name follows fused-ring numbering conventions, with the pyrazole nitrogen atoms at positions 1 and 2 and the pyridine nitrogen at position 4 .
Synthesis and Manufacturing
Key Synthetic Pathways
While no explicit synthesis route for 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one is documented in the reviewed sources, analogous compounds suggest viable strategies:
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Cyclocondensation Reactions: Hydrazines may react with cyclic ketones or diketones to form the pyrazole ring. For example, reacting methyl-substituted tetrahydropyridinone with hydrazine derivatives could yield the target scaffold .
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Knorr Pyrazole Synthesis: This classical method, involving the reaction of β-keto esters with hydrazines, could be adapted to construct the pyrazole moiety fused to a saturated pyridine backbone .
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Post-Functionalization: Introducing the methyl group via alkylation or employing protecting group strategies to direct regioselectivity during ring formation.
Industrial-Scale Considerations
Flow chemistry and high-throughput screening methods, as demonstrated in the synthesis of related pyrazolo-pyridine derivatives, could optimize reaction conditions for yield and purity . For instance, the synthesis of capromorelin, a growth hormone secretagogue, utilized crystallization-induced dynamic resolution (CIDR) to isolate enantiomerically pure intermediates, a technique potentially applicable to this compound .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hybrid aromatic-saturated structure. The ketone group enhances water solubility compared to fully aromatic analogs, while the methyl group and tetrahydropyridine ring contribute to lipophilicity. Stability studies on similar compounds indicate sensitivity to strong acids and oxidizers, necessitating inert storage conditions .
Table 2: Inferred Physicochemical Properties
Property | Value/Description |
---|---|
LogP (partition coefficient) | ~1.2 (estimated via fragment-based methods) |
pKa | ~6.8 (pyridine nitrogen), ~9.1 (pyrazole nitrogen) |
Melting point | Not reported; analogs range 150–220°C |
Applications in Medicinal Chemistry
Scaffold for Drug Design
The compound’s rigidity and nitrogen-rich architecture make it a versatile scaffold for derivatization. Functionalization at the ketone (e.g., oxime formation) or methyl group (e.g., halogenation) could yield libraries of analogs with tailored pharmacokinetic properties .
Table 3: Comparative Analysis of Structural Analogs
Future Research Directions
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Synthetic Optimization: Develop scalable routes using green chemistry principles, such as photocatalytic cyclization or microwave-assisted synthesis.
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Target Identification: Screen against orphan GPCRs and kinases using computational docking and high-content screening.
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ADMET Profiling: Assess absorption, distribution, and toxicity in vitro to prioritize lead candidates.
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